methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Description
Methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic small molecule featuring a pyridazinone core substituted at the 3-position with a 3-methoxyphenyl group. The pyridazinone ring is linked via an acetyl-amino bridge to a methyl benzoate moiety. This structure combines a heterocyclic scaffold with aromatic and ester functionalities, making it a candidate for exploration in medicinal chemistry and material science.
Properties
Molecular Formula |
C21H19N3O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O5/c1-28-17-5-3-4-15(12-17)18-10-11-20(26)24(23-18)13-19(25)22-16-8-6-14(7-9-16)21(27)29-2/h3-12H,13H2,1-2H3,(H,22,25) |
InChI Key |
KJTGRCBPNHFPDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Isoxazole Intermediate
1,3-Dicarbonyl compounds (e.g., ethyl acetoacetate) react with ethyl 2-chloro-2-(hydroxyimino)acetate under basic conditions to yield isoxazole derivatives.
Reaction Conditions :
-
Reactants : Ethyl acetoacetate, ethyl 2-chloro-2-(hydroxyimino)acetate
-
Catalyst : Potassium carbonate
-
Solvent : Ethanol, 60–80°C
-
Yield : ~75–85%
Step 2: Cyclization to Pyridazinone
Isoxazole intermediates undergo cyclization with hydrazine hydrate to form pyridazin-3(2H)-ones.
Reaction Conditions :
-
Reactants : Isoxazole derivative, hydrazine hydrate
-
Solvent : Ethanol, reflux
-
Time : 12–24 hours
-
Yield : ~70–80%
Introduction of the 3-Methoxyphenyl Group
The 3-methoxyphenyl moiety is introduced via Suzuki-Miyaura cross-coupling, leveraging boronic acid derivatives.
Suzuki-Miyaura Coupling
Reactants :
-
Pyridazinone bromide
-
3-Methoxyphenylboronic acid
-
Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Base : K₂CO₃ or Na₂CO₃
-
Solvent : Dioxane/water (3:1), 90°C
-
Time : 12–18 hours
-
Yield : ~65–75%
Example :
Acetylation of the Pyridazinone Amine
The pyridazinone’s amine group is acetylated to form the key acetic acid intermediate.
Acetylation Protocol
Reactants :
-
3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-ylamine
-
Chloroacetyl chloride
-
Base : Triethylamine
-
Solvent : Dichloromethane, 0°C → room temperature
-
Time : 2–4 hours
-
Yield : ~80–90%
Amide Coupling with Methyl 4-Aminobenzoate
The final step involves coupling the acetylated pyridazinone with methyl 4-aminobenzoate via an amide bond.
Step 1: Synthesis of Methyl 4-Aminobenzoate
4-Aminobenzoic acid is esterified using methanol and thionyl chloride:
Conditions :
-
Reactants : 4-Aminobenzoic acid, methanol, SOCl₂
-
Solvent : Excess methanol
-
Time : 48–72 hours (room temperature) + 18 hours (reflux)
-
Yield : ~95–100%
Step 2: Amide Bond Formation
Reactants :
-
3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl acetic acid
-
Methyl 4-aminobenzoate
-
Coupling Agents : EDC·HCl, HOBt
-
Base : Diisopropylethylamine
-
Solvent : DMF, room temperature
-
Time : 3–6 hours
-
Yield : ~70–80%
Reaction Scheme :
Purification and Characterization
Purification Methods :
-
Column Chromatography : Silica gel, eluent = ethyl acetate/hexane (1:1)
Characterization Data :
-
Molecular Formula : C₂₂H₂₁N₃O₆
-
Spectroscopy :
Alternative Synthetic Routes
Microwave-Assisted Coupling
Microwave irradiation accelerates Suzuki-Miyaura reactions (140°C, 10 minutes) with comparable yields.
One-Pot Strategies
Sequential acetylation and coupling in a single pot reduce purification steps but require precise stoichiometry.
Challenges and Optimization
-
Low Solubility : Pyridazinone intermediates often require polar aprotic solvents (DMF, DMSO).
-
By-Products : Over-acetylation is mitigated by controlled reagent addition.
-
Scale-Up : Batch processes achieve >500 g scales with 60–70% overall yield.
Industrial Applications
This compound serves as a precursor for pharmaceuticals targeting inflammation and cancer . Its synthetic flexibility allows modular derivatization for structure-activity studies.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile employed.
Scientific Research Applications
Biological Activities
Research indicates that methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate exhibits a range of biological activities:
- Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Activity : Preliminary investigations show potential in inhibiting cancer cell proliferation, particularly in breast and prostate cancer models.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic agent.
-
Cancer Research :
- In vitro studies showed that the compound could induce apoptosis in cancer cell lines, suggesting mechanisms that warrant further exploration for anticancer therapies.
-
Enzyme Inhibition Studies :
- Research highlighted its role as an inhibitor of certain kinases involved in cancer progression, showing promise for targeted therapy approaches.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons
Research Findings and Implications
Pyridazinone Substituents: The 3-methoxyphenyl group in the target compound introduces electron-donating effects, which may enhance π-π stacking interactions in biological targets compared to analogs with furan () or piperidine () substituents .
The butanoic acid analog () has greater aqueous solubility, favoring renal excretion and reducing toxicity risks .
Biological Activity: Pyridazinone derivatives are frequently explored as enzyme inhibitors (e.g., acetylcholinesterase in ). The methoxy group in the target compound may mimic natural substrates in such systems . Amide-terminated analogs (e.g., ) could exhibit stronger target binding due to hydrogen-bonding capabilities .
Biological Activity
Methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, a pyridazinone derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy as an enzyme inhibitor, and relevant case studies.
- Molecular Formula : C23H23N3O5
- Molecular Weight : 421.4 g/mol
- CAS Number : 952989-55-8
The compound exhibits biological activity primarily through its interaction with cholinesterase enzymes. Research indicates that derivatives of pyridazinone, including this compound, can act as inhibitors of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are key enzymes involved in neurotransmission.
Enzyme Inhibition Studies
-
Inhibition Potency :
- The compound demonstrated significant inhibition of BuChE with an IC50 value comparable to known inhibitors like donepezil. For example, one derivative showed an IC50 of 12.8 μM against equine BuChE and no inhibition at 100 μM for electric eel AChE .
- Kinetic studies revealed that certain compounds acted as mixed-type inhibitors, binding to both the catalytic active site and peripheral anionic site of the enzymes .
- Docking Studies :
Antioxidant Activity
Preliminary studies suggest that this compound exhibits antioxidant properties. The ability to scavenge free radicals was evaluated using the DPPH assay, with results indicating a significant reduction in DPPH radical concentration, suggesting potential protective effects against oxidative stress .
Anti-inflammatory Properties
The compound's anti-inflammatory effects are hypothesized to arise from its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This is particularly relevant in conditions where cholinergic signaling is disrupted, contributing to chronic inflammation .
Study on Cholinesterase Inhibition
In a study assessing various pyridazinone derivatives, this compound was highlighted for its promising inhibitory activity against cholinesterases. The study involved synthesizing multiple derivatives and evaluating their biological activities using in vitro assays .
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| This compound | BuChE | 12.8 |
| Donepezil | BuChE | 3.25 |
Antioxidant Studies
Research investigating the antioxidant capacity of similar compounds revealed varying degrees of radical scavenging ability, with some derivatives showing IC50 values ranging from 533.89 µg/mL to 1945.38 µg/mL in DPPH assays. This positions this compound as a potential candidate for further exploration in oxidative stress-related conditions .
Q & A
Basic: What are the recommended synthetic routes for methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling the pyridazine core with the benzoate moiety via an acetylamino linker. A general approach includes:
- Step 1: Prepare the pyridazinone intermediate (3-(3-methoxyphenyl)-6-oxopyridazine) through cyclocondensation of appropriate diketones or hydrazine derivatives .
- Step 2: Introduce the acetyl spacer by reacting the pyridazinone with chloroacetyl chloride or bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Couple the acetylated pyridazinone with methyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DCM or THF .
Optimization Tips: - Monitor reaction progress via TLC (e.g., hexane/EtOH 1:1, Rf ~0.59) .
- Adjust temperature (45–60°C) and catalyst loading (e.g., DMAP) to minimize by-products like unreacted intermediates or over-acylated derivatives .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign signals for the methoxy groups (δ ~3.76–3.86 ppm), pyridazinone carbonyl (δ ~160–170 ppm), and aromatic protons (δ ~6.9–7.3 ppm) in DMSO-d₆ or CDCl₃ .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions using single-crystal diffraction (e.g., monoclinic P2₁/c space group) .
- HPLC-MS: Use C18 columns with acetonitrile/water gradients to confirm purity (>99%) and detect impurities (e.g., unreacted aminobenzoate) .
Advanced: How can computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to study charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps, which predict nucleophilic/electrophilic sites .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide structure-activity relationship (SAR) studies .
- Solvent Effects: Apply PCM models to evaluate solvation energy and stability in polar aprotic solvents (e.g., DMSO) .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Multi-Assay Validation: Compare results from enzyme inhibition assays (e.g., IC₅₀), cell viability tests (MTT assay), and in vivo models to distinguish target-specific effects from off-target interactions .
- Statistical Analysis: Use ANOVA or mixed-effects models to account for variability in biological replicates, especially when testing dose-response relationships .
- Control Experiments: Include positive controls (e.g., known inhibitors) and solvent controls to rule out assay artifacts .
Basic: What are the common impurities or by-products formed during synthesis, and how can they be identified?
Methodological Answer:
- By-Products:
- Detection Methods:
Advanced: How can researchers design experiments to evaluate structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Split-Plot Experimental Design: Use a randomized block design with variables like substituent position (e.g., methoxy vs. chloro groups) and spacer length (e.g., acetyl vs. propionyl) .
- Multivariate Analysis: Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
- Fragment-Based Screening: Synthesize truncated analogs (e.g., pyridazinone core alone) to identify critical pharmacophores .
Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Challenges: Low solubility in common solvents and polymorphism due to flexible acetyl-amino linker .
- Solutions:
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies:
- pH Stability: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation via HPLC (e.g., loss of benzoate ester peak) .
- Thermal Stability: Heat samples at 40–80°C for 1–7 days; monitor carbonyl group integrity using FTIR (peak ~1700 cm⁻¹) .
- Degradation Products: Identify hydrolyzed products (e.g., free carboxylic acid) using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
